![molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7](/img/structure/B1315619.png)

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Overview

Description

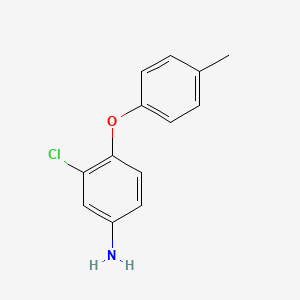

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound that falls under the category of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazines are known to act as a versatile scaffold in organic synthesis and drug development . They have been recognized for their wide range of applications in medicinal chemistry .

Scientific Research Applications

Organic Synthesis

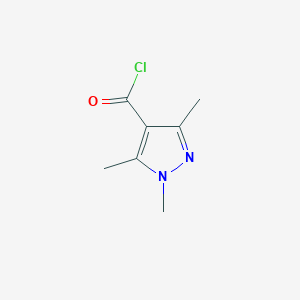

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate: serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various synthetic routes. The compound can undergo reactions such as nucleophilic substitution, cycloadditions, and palladium-catalyzed cross-couplings, providing a pathway to synthesize a wide range of heterocyclic compounds .

Drug Development

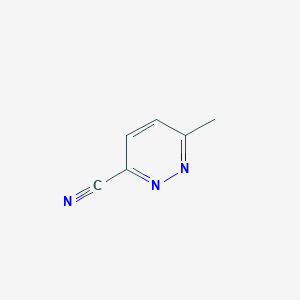

This compound is a valuable scaffold in drug development due to its imidazo[1,2-a]pyrazine core, a structure found in many pharmacologically active molecules. Researchers utilize it to develop new therapeutic agents with potential applications in treating diseases such as cancer, neurological disorders, and infections .

Biological Activity Studies

The imidazo[1,2-a]pyrazine moiety is known for its biological activity. Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is used in studies to understand its interaction with biological targets, which helps in the design of molecules with desired biological properties .

Material Science

In material science, this compound can be used to synthesize organic semiconductors due to its aromatic heterocyclic structure, which is conducive to electron transport. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Analytical Chemistry

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties make it suitable for method development and calibration .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is an excellent subject for educational purposes. It can be used to demonstrate various chemical reactions and synthetic strategies in academic research and teaching laboratories .

Mechanism of Action

Target of Action

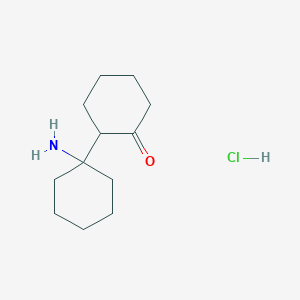

It is known that imidazo[1,2-a]pyridine analogues, which are structurally similar to ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate, have shown significant activity against multidrug-resistant tuberculosis .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit their function . It can be inferred that Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate may have a similar mode of action.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues affect the pathways related to the survival and replication of tuberculosis bacteria .

Pharmacokinetics

It is known that the compound has a molecular weight of 20521 , which may influence its bioavailability.

Result of Action

It is known that imidazo[1,2-a]pyridine analogues have significant activity against multidrug-resistant tuberculosis , suggesting that Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate may have similar effects.

Action Environment

It is known that the compound should be stored sealed in dry conditions at 2-8°c , suggesting that temperature and humidity may affect its stability.

properties

IUPAC Name |

ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOUMCRCULAJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540155 | |

| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

CAS RN |

87597-23-7 | |

| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87597-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)